molecular formula C21H23N3O4 B1234431 Esmirtazapine maleate CAS No. 680993-85-5

Esmirtazapine maleate

Cat. No.: B1234431
CAS No.: 680993-85-5
M. Wt: 381.4 g/mol
InChI Key: RPUBHMMISKEXSR-MLCLTIQSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of esmirtazapine maleate involves the formation of the tetracyclic structure through a series of chemical reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

Esmirtazapine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Esmirtazapine maleate has been investigated for various scientific research applications, including:

Mechanism of Action

Esmirtazapine maleate exerts its effects through multiple mechanisms:

Properties

CAS No.

680993-85-5

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

InChI

InChI=1S/C17H19N3.C4H4O4/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1

InChI Key

RPUBHMMISKEXSR-MLCLTIQSSA-N

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=C\C(=O)O)\C(=O)O

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O

Pictograms

Irritant

Synonyms

(N-methyl-11C)mirtazapine
(S)-Mirtazapine
6 Azamianserin
6-azamianserin
esmirtazapine
mirtazapine
Norset
ORG 3770
Org 50081
ORG-3770
ORG3770
Remergil
Remeron
Rexer
Zispin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esmirtazapine maleate
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Reactant of Route 5
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Reactant of Route 6
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